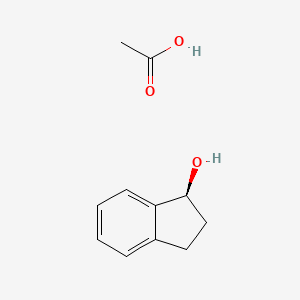
acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S)-2,3-dihydro-1H-inden-1-ol: This compound can be synthesized through the reduction of 1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
(1S)-2,3-dihydro-1H-inden-1-ol: Industrial production methods for (1S)-2,3-dihydro-1H-inden-1-ol are less common and typically involve specialized organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: (1S)-2,3-dihydro-1H-inden-1-ol can be oxidized to form 1-indanone.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents for acetic acid.
Esterification: Sulfuric acid is often used as a catalyst in the esterification of acetic acid with alcohols.
Major Products Formed
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of (1S)-2,3-dihydro-1H-inden-1-ol: 1-indanone.
Esterification of Acetic Acid: Esters such as ethyl acetate.
Scientific Research Applications
Acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Acetic acid is used in the preparation of biological samples and as a preservative.
Medicine: Acetic acid is used in the treatment of infections and as a diagnostic agent.
Industry: Acetic acid is used in the production of plastics, textiles, and food additives.
Mechanism of Action
The mechanism of action of acetic acid involves its ability to donate protons (H⁺ ions), making it a weak acid. This property allows it to participate in various chemical reactions, including acid-base reactions and esterification . (1S)-2,3-dihydro-1H-inden-1-ol acts as a reducing agent and can undergo oxidation to form 1-indanone .
Comparison with Similar Compounds
Similar Compounds
1
Properties
CAS No. |
68567-23-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H10O.C2H4O2/c10-9-6-5-7-3-1-2-4-8(7)9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4)/t9-;/m0./s1 |
InChI Key |
MLKYCKLJEIMNFY-FVGYRXGTSA-N |
Isomeric SMILES |
CC(=O)O.C1CC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CC(=O)O.C1CC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


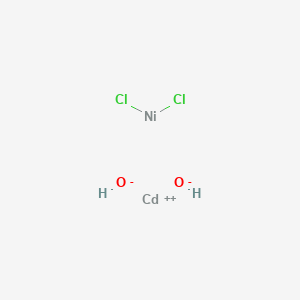
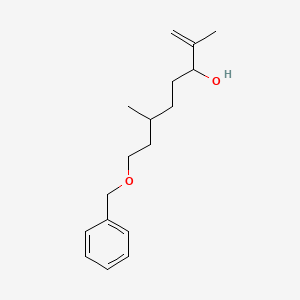
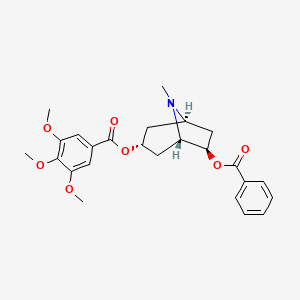
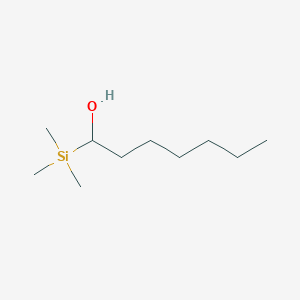
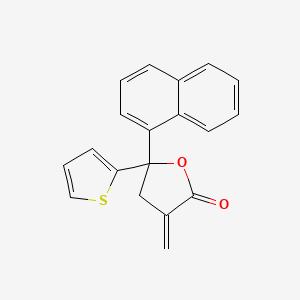

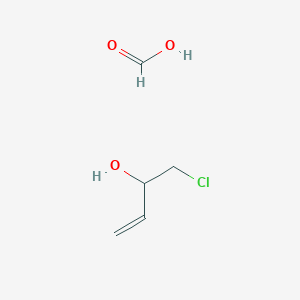
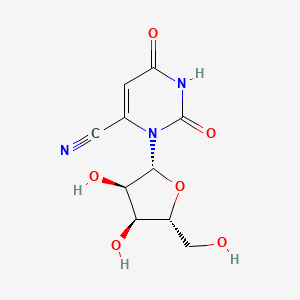
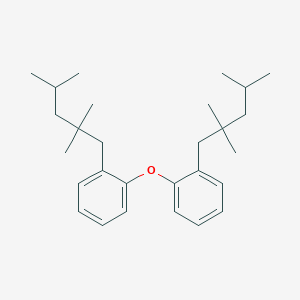
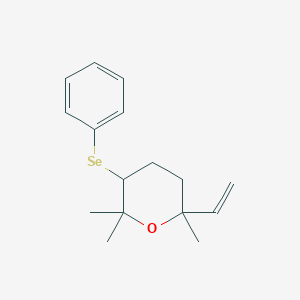
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
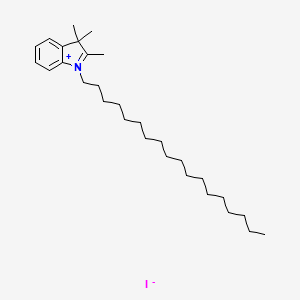
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
